7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cross-Coupling Pd Catalysis SAR Library Synthesis

7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1517931-23-5) is a halogenated dihydroquinoxalinone heterocycle with molecular formula C₉H₉IN₂O and molecular weight 288.09 g/mol. The compound features an iodine atom at the 7-position and a methyl group at the 4-position on the dihydroquinoxalin-2(1H)-one scaffold, a core structure implicated in kinase and bromodomain inhibitor programs.

Molecular Formula C9H9IN2O
Molecular Weight 288.08 g/mol
Cat. No. B11841014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC9H9IN2O
Molecular Weight288.08 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C1C=CC(=C2)I
InChIInChI=1S/C9H9IN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
InChIKeyPSWZKPDMUPLQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: Core Structural and Physicochemical Profile for SAR-Driven Procurement


7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1517931-23-5) is a halogenated dihydroquinoxalinone heterocycle with molecular formula C₉H₉IN₂O and molecular weight 288.09 g/mol . The compound features an iodine atom at the 7-position and a methyl group at the 4-position on the dihydroquinoxalin-2(1H)-one scaffold, a core structure implicated in kinase and bromodomain inhibitor programs [1]. Its predicted logP of 1.68 and polar surface area of 32.34 Ų place it within favorable drug-like property space, while the aryl iodide handle enables divergent C–C bond formation for structure-activity relationship (SAR) expansion.

Why 7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Replaced by Other 7-Halo or Non-Halogenated Analogs


The 7-iodo substituent is not a simple isostere of bromo, chloro, fluoro, or hydrogen. The C–I bond (bond dissociation energy ~57 kcal/mol) undergoes oxidative addition to Pd(0) approximately 10–100× faster than the corresponding C–Br bond, enabling efficient Suzuki, Sonogashira, and Heck couplings under milder conditions for late-stage SAR library synthesis [1]. Additionally, the iodine atom imparts higher polarizability, strong spin-orbit coupling, and a distinct heavy-atom effect useful in X-ray crystallography phasing and in generating radioiodinated (¹²⁵I, ¹³¹I) tracers [2]. Non-iodinated analogs lack these capabilities; 7-bromo analogs exhibit lower cross-coupling reactivity and demand harsher catalytic conditions [1], while 7-fluoro analogs radically alter electronic distribution and lipophilicity (logP ~0.8–1.0 for 7-F, estimated from ChemSpider ), potentially compromising both membrane permeability and target binding.

Quantitative Differential Evidence: 7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one vs. Closest Analogs


Aryl Halide Cross-Coupling Reactivity: C–I vs. C–Br Oxidative Addition Rates with Pd(0)

The 7-iodo substituent provides a substantially more reactive handle for palladium-catalyzed cross-coupling than the 7-bromo analog. Aryl iodides undergo oxidative addition to Pd(0) complexes 10–100 times faster than aryl bromides under comparable conditions [1]. In the context of dihydroquinoxalinone SAR programs, this enables late-stage diversification of the 7-position at lower catalyst loadings and temperatures, reducing byproduct formation and improving isolated yields of Suzuki-derived analogs [2].

Cross-Coupling Pd Catalysis SAR Library Synthesis

Lipophilicity (logP) Comparison: 7-Iodo vs. 7-Fluoro 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

The 7-iodo compound exhibits a measured/predicted logP of 1.68 , approximately 0.7–0.9 log units higher than the 7-fluoro analog (predicted logP ~0.8–1.0, derived from ChemSpider molecular property data ). This difference in lipophilicity can significantly influence membrane permeability, plasma protein binding, and CYP450 susceptibility.

Lipophilicity ADME Drug-Likeness

Commercial Purity and Quality Benchmarking: 7-Iodo vs. 7-Bromo Analog

The 7-iodo compound is routinely supplied at 97–98% purity from multiple vendors, with full batch-specific QC (NMR, HPLC, GC) . In contrast, the 7-bromo analog (CAS 1368131-86-5) is listed at a minimum purity of 95% from major distributors , representing a lower guaranteed purity floor. This 2–3 percentage-point purity differential may be significant for fragment-based screening or crystallography applications where minor impurities can confound hit validation.

Procurement Purity Specification Quality Assurance

Radioiodination Potential: Enabling SPECT/PET Tracer Development

The aryl iodide at the 7-position permits direct electrophilic radioiodination (¹²⁵I, ¹³¹I) or isotopic exchange to generate radiolabeled analogs. A closely related quinoxaline derivative, ¹²⁵I-QIN, achieved 94% radiolabeling yield and demonstrated 5.1% brain uptake at 30 min in mice, with stability up to 12 h post-labeling [1]. While this specific data is from a structurally distinct quinoxaline, it establishes the class-level feasibility of radioiodination on the dihydroquinoxalinone scaffold. Neither the 7-bromo nor 7-fluoro analogs can undergo direct electrophilic radioiodination without a halogen exchange step.

Radioiodination Molecular Imaging SPECT Tracer Development

Anticancer Pharmacophore Alignment: Dihydroquinoxalinone Core in Patented Cancer Therapeutics

The dihydroquinoxalin-2(1H)-one scaffold has been patented as a core for anticancer agents targeting human uterine cervical cancer [1] and has been utilized as a selective BET bromodomain inhibitor scaffold with cellular activity (IC₅₀) in the sub-micromolar range in MM.1S cells [2]. While the specific 7-iodo-4-methyl derivative is not itself a bioactive endpoint in these disclosures, its iodine substituent makes it a direct synthetic precursor for installing diverse aryl/alkynyl groups at the 7-position to explore SAR around these validated pharmacophores.

Cancer Therapeutics Kinase Inhibition Bromodomain Inhibition Patent Analysis

Storage and Handling Stability: 7-Iodo Compound Cold-Chain vs. Ambient Bromo Analog

The 7-iodo compound requires sealed, dry storage at 2–8°C , whereas the 7-bromo analog is specified for long-term storage at ambient temperature in a cool, dry place . This difference reflects the lower thermal and photolytic stability of the C–I bond and mandates cold-chain logistics for the iodo compound. However, ambient shipping is feasible within the continental US , mitigating some of the procurement burden.

Storage Stability Logistics Procurement Planning

Optimal Procurement Scenarios for 7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one


Late-Stage Diversification in Kinase/Bromodomain SAR Libraries

When constructing 7-substituted dihydroquinoxalin-2(1H)-one libraries for kinase or BET bromodomain inhibitor programs, the 7-iodo compound serves as the optimal entry point for Suzuki-Miyaura diversification. Its 10–100× faster oxidative addition rate compared to the 7-bromo analog enables parallel synthesis under mild, uniform conditions, maximizing library throughput and chemical space exploration.

Radiotracer Precursor for CNS Imaging Agent Development

For teams developing SPECT or PET imaging agents for neurological targets, the 7-iodo compound provides a direct precursor for electrophilic radioiodination. The dihydroquinoxalinone scaffold has demonstrated brain penetration in preclinical models , and the aryl iodide enables ¹²⁵I incorporation in a single step without altering the pharmacophore topology.

Crystallography Phasing via Heavy-Atom Derivatization

The iodine atom's strong anomalous scattering signal at Cu Kα wavelength makes the 7-iodo compound suitable for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing of protein-ligand co-crystals. This capability is absent in 7-fluoro and 7-bromo analogs due to weaker anomalous signal (Br) or negligible signal (F).

Procurement Reference Standard for 7-Halo Impurity Profiling

When the 7-iodo compound is a synthetic intermediate in a GMP route, it may appear as a residual halogen impurity in the final API. Procuring the compound at 97–98% certified purity enables its use as a qualified reference standard for HPLC impurity method development and validation.

Quote Request

Request a Quote for 7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.